molecular formula C9H5BrFNO2 B13086585 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13086585
M. Wt: 258.04 g/mol
InChI Key: INFDAOYLSVRLMN-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine, fluorine, and methyl group substitution on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable indole precursor. The methyl group can be introduced via alkylation reactions. The final step often involves the formation of the dihydro-1H-indole-2,3-dione core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is used as a building block for synthesizing more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound can be used to study the effects of halogenated indoles on cellular processes. Its structure allows for the exploration of interactions with various biological targets, potentially leading to the discovery of new bioactive compounds.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms (bromine and fluorine) can enhance binding affinity and specificity, while the indole core can facilitate interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-1H-indole-2,3-dione: Lacks the methyl group, which can affect its reactivity and biological activity.

    5-Chloro-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione: Substitution of chlorine for bromine can alter its chemical properties.

    5-Bromo-4-methyl-7-fluoro-2,3-dihydro-1H-indole-2,3-dione: Different positioning of the methyl and fluorine groups can influence its behavior.

Uniqueness

5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

5-bromo-4-fluoro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrFNO2/c1-3-2-4(10)6(11)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14)

InChI Key

INFDAOYLSVRLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)F)Br

Origin of Product

United States

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